N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine

Catalog No.
S3446712
CAS No.
859915-28-9
M.F
C14H22N2
M. Wt
218.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methana...

CAS Number

859915-28-9

Product Name

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine

IUPAC Name

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

InChI

InChI=1S/C14H22N2/c1-15-11-13-5-7-14(8-6-13)12-16-9-3-2-4-10-16/h5-8,15H,2-4,9-12H2,1H3

InChI Key

VUAOEKGFLXNSAA-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)CN2CCCCC2

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCCC2

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine is an organic compound belonging to the class of n-benzylpiperidines. It features a piperidine ring connected to a benzyl group through a nitrogen atom, making it part of a larger family of heterocyclic compounds. Its molecular formula is C21H28N2C_{21}H_{28}N_2, and it has a molecular weight of approximately 312.46 g/mol .

The compound's structure can be represented as follows:

  • IUPAC Name: N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine
  • Chemical Structure: The compound contains a piperidine moiety, which is a six-membered ring containing one nitrogen atom, and a phenyl group that contributes to its aromatic properties.

Typical of amines and aromatic compounds. Key reactions include:

  • Alkylation: The nitrogen atom in the piperidine ring can participate in alkylation reactions, allowing for the introduction of additional alkyl groups.
  • Acid-Base Reactions: As an amine, it can react with acids to form salts, such as dihydrochloride salts, enhancing its solubility in water .
  • Nucleophilic Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.

The biological activity of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine has been explored in various contexts. It exhibits potential pharmacological properties:

  • CNS Activity: Compounds with similar structures often demonstrate activity on central nervous system receptors, particularly in modulating neurotransmitter systems.
  • Antidepressant and Anxiolytic Effects: Preliminary studies suggest that derivatives of this compound may exhibit antidepressant or anxiolytic effects due to their interaction with serotonin and dopamine pathways .

Several synthesis methods have been reported for N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine:

  • Piperidine Alkylation: A common method involves the alkylation of piperidine with appropriate benzyl halides under basic conditions.
  • Reductive Amination: This method can be employed using carbonyl compounds and amines in the presence of reducing agents.
  • Direct Amine Synthesis: Utilizing starting materials like phenylacetaldehyde and piperidine, followed by methylation, can yield the desired compound .

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine has several applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Research Tool: Its unique structure makes it a valuable tool for studying receptor interactions and drug design in medicinal chemistry.

Studies on N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine have focused on its interactions with various biological targets:

  • Receptor Binding: Research indicates that this compound may bind to dopamine and serotonin receptors, which could elucidate its potential therapeutic effects.
  • Metabolic Pathways: Investigations into its metabolism reveal interactions with cytochrome P450 enzymes, impacting its pharmacokinetics and toxicity profiles .

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine shares structural characteristics with several other compounds in the piperidine class. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-dimethyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamineC21H28N2C_{21}H_{28}N_2Contains dimethyl substitution on nitrogen
N-methyl-N-[4-(piperidin-1-ylnitrophenyl)]methanamineC22H29N3O2C_{22}H_{29N_3O_2}Incorporates nitro substituents for potential bioactivity
N-benzylpiperidineC11H15NC_{11}H_{15N}Lacks additional functional groups compared to N-methyl derivative

Uniqueness

The uniqueness of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine lies in its specific combination of piperidine and phenyl functionalities, which enhances its potential for selective receptor interactions compared to simpler piperidine derivatives. Its ability to modulate neurotransmitter systems may offer insights into new therapeutic strategies for treating mood disorders.

XLogP3

2

Dates

Modify: 2024-04-15

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